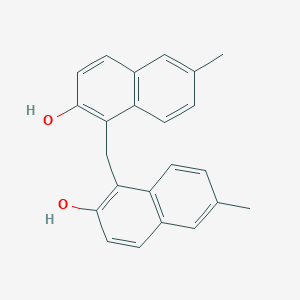
1,1'-Methylenebis(6-methylnaphthalen-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is an organic compound with the molecular formula C23H20O2 It is a derivative of naphthalene, featuring two naphthol units connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) typically involves the condensation of 6-methylnaphthalen-2-ol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Yield Optimization: Adjusting reaction parameters to maximize yield and minimize by-products
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(6-methylnaphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can convert it to dihydro derivatives
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Produces naphthoquinones
Reduction: Yields dihydro derivatives
Substitution: Results in halogenated or nitrated naphthalenes
Applications De Recherche Scientifique
1,1’-Methylenebis(6-methylnaphthalen-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications due to its bioactive properties
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(6-methylnaphthalen-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and blocking substrate access
Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways
Induce Apoptosis: In cancer cells through the activation of apoptotic pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis(naphthalen-2-ol)
- 6-Methylnaphthalen-2-ol
- 2,2’-Methylenebis(6-methylnaphthalen-1-ol)
Uniqueness
1,1’-Methylenebis(6-methylnaphthalen-2-ol) is unique due to:
- Structural Features : The presence of a methylene bridge connecting two naphthol units
- Reactivity : Its ability to undergo a wide range of chemical reactions
- Applications : Its diverse applications in various scientific fields
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Propriétés
Numéro CAS |
112204-07-6 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[(2-hydroxy-6-methylnaphthalen-1-yl)methyl]-6-methylnaphthalen-2-ol |
InChI |
InChI=1S/C23H20O2/c1-14-3-7-18-16(11-14)5-9-22(24)20(18)13-21-19-8-4-15(2)12-17(19)6-10-23(21)25/h3-12,24-25H,13H2,1-2H3 |
Clé InChI |
DVHUVIZUXAUQLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(C=C2)O)CC3=C(C=CC4=C3C=CC(=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
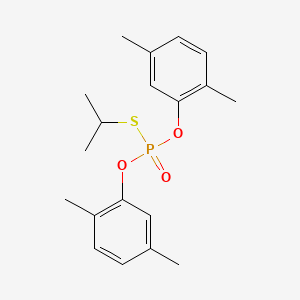
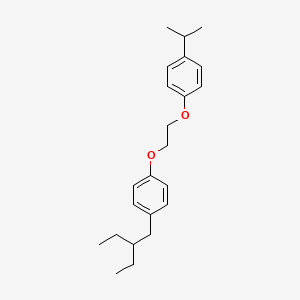

![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
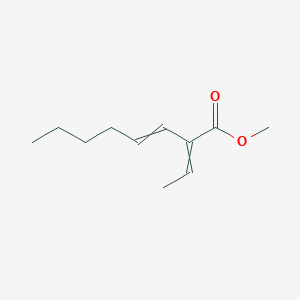
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
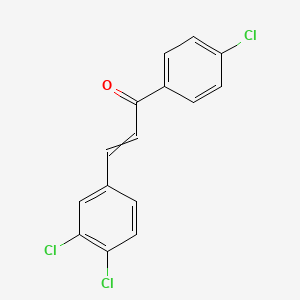
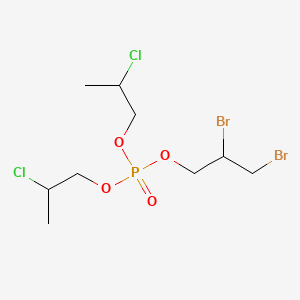
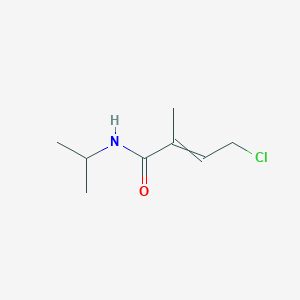
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

